molecular formula C9H7F3O4S B3031033 3-(Trifluoromethylsulfonyl)phenylacetic acid CAS No. 1301739-14-9

3-(Trifluoromethylsulfonyl)phenylacetic acid

Cat. No. B3031033
CAS RN: 1301739-14-9
M. Wt: 268.21
InChI Key: VIVJZKQKYMFSQA-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonyl)phenylacetic acid is a compound that is not directly mentioned in the provided papers, but its structural components and related chemistry can be inferred from the research on trifluoromethylated compounds and sulfonic acids. The trifluoromethyl group is known for its electron-withdrawing properties and its ability to influence the reactivity of adjacent functional groups. Sulfonic acids and their derivatives are widely used in organic synthesis due to their strong acidity and ability to act as leaving groups in substitution reactions .

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be complex due to the reactivity of the trifluoromethyl group. One method for introducing a trifluoromethyl group into a molecule is through the use of hypervalent iodine trifluoromethylating agents, which can trifluoromethylate a variety of sulfonic acids under mild conditions . Additionally, trifluoromethylated isoxazolidines, which are related to the target compound, can be synthesized via 1,3-dipolar cycloaddition reactions, demonstrating the versatility of trifluoromethylated intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would include a phenyl ring substituted with a trifluoromethylsulfonyl group and an acetic acid moiety. The presence of the trifluoromethyl group would likely increase the acidity of the adjacent sulfonyl group due to its strong electron-withdrawing effect. The molecular structure of related compounds has been studied using spectral methods, which can provide insights into the behavior of cationic species generated from organic molecules .

Chemical Reactions Analysis

Trifluoromethylated compounds can participate in various chemical reactions. For instance, trifluoromethylated arenes can undergo Brønsted acid-mediated C–F bond activation, leading to arylation reactions . Trifluoromethanesulfonic acid, a related compound, is used in electrophilic aromatic substitution reactions and in the formation of carbon–carbon and carbon–heteroatom bonds . The reactivity of sulfonic acid derivatives, such as trifluoroethanesulfonates, in aqueous media has been studied, revealing mechanisms involving elimination-addition and bimolecular nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl and sulfonyl groups. These groups are known to confer high acidity and low nucleophilicity to compounds, which can be advantageous in synthesis. For example, trifluoromethanesulfonic acid is a highly potent acid used to catalyze various reactions due to its strong protonating power . The trifluoromethyl group also imparts unique physical properties, such as increased lipophilicity and metabolic stability, to the compounds it is part of .

Scientific Research Applications

Trifluoromethylation and Derivative Synthesis

3-(Trifluoromethylsulfonyl)phenylacetic acid and related reagents like CF3SO2Na and CF3SO2Cl are widely used for trifluoromethylation—a process critical for introducing the trifluoromethyl group into various substrates. This modification enhances the chemical and metabolic stability of compounds, making it valuable for developing pharmaceuticals and agrochemicals. These reagents also facilitate trifluoromethylsulfenylation, trifluoromethylsulfinylation, and sulfonylation reactions, broadening the scope of their application in organic synthesis (Guyon, Chachignon, & Cahard, 2017).

Nucleophilic Substitution Reactions

Research demonstrates the capability of N-sulfinyltrifluoromethanesulfonamide, a derivative of trifluoromethylsulfonyl phenylacetic acid, to react with carboxylic acids forming N-acyltrifluoromethanesulfonamides. This highlights its role in facilitating nucleophilic substitution reactions, a foundational process in building complex organic molecules (Shainyan, Tolstikova, & Bel’skikh, 2008).

Catalysis and Green Chemistry

Sulfonated-phenylacetic acid derivatives have been employed as acid magnetic catalysts in the synthesis of dihydropyrimidinones, showcasing their potential in facilitating green chemistry applications. These catalysts are noted for their reusability and efficiency in solvent-free conditions, aligning with the principles of sustainable chemistry (Zamani et al., 2013).

Photodecarboxylation Studies

This compound derivatives undergo efficient photodecarboxylation, leading to the formation of trifluoromethylbenzyl alcohols. This reaction showcases the influence of the trifluoromethyl group on enhancing photoreactivity, providing a pathway to synthesize benzylic compounds with potential applications in material science and pharmaceuticals (Burns & Lukeman, 2010).

Advanced Materials and Sensing

The structural modification of organic frameworks with trifluoromethylsulfonyl derivatives leads to materials capable of gas sorption, proton conductivity, and luminescent sensing. Such materials have implications for energy storage, environmental monitoring, and the development of novel sensors (Zhou et al., 2016).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[3-(trifluoromethylsulfonyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c10-9(11,12)17(15,16)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVJZKQKYMFSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241274
Record name 3-[(Trifluoromethyl)sulfonyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1301739-14-9
Record name 3-[(Trifluoromethyl)sulfonyl]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301739-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Trifluoromethyl)sulfonyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethylsulfonyl)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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